N-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea
Description
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)carbamoyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O4/c1-19-6-3-4-8(20-2)7(5-6)15-10(18)16-9(17)11(12,13)14/h3-5H,1-2H3,(H2,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSMPMHSFRNPPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2,5-dimethoxyaniline with trifluoroacetic anhydride in the presence of a suitable catalyst. The resulting product is characterized by its urea moiety, which is crucial for its biological activity.
2.1 Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing 2,5-dimethoxyphenyl substituents have shown promising activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
- Activity against Bacteria : Compounds similar to this compound have demonstrated efficacy against Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .
- Antifungal Properties : Notably, some derivatives have shown superior activity against drug-resistant Candida strains, suggesting that modifications in the urea structure can enhance antifungal potency .
2.2 Anticancer Activity
The urea moiety is critical in the design of anticancer agents. Research indicates that compounds featuring a urea bond can inhibit cell proliferation across various cancer cell lines.
- Cell Line Studies : For example, studies have reported IC50 values indicating effective antiproliferative activity against human cancer cell lines such as MCF-7 and HT29 . The structure-activity relationship (SAR) analysis suggests that the positioning and nature of substituents on the urea core significantly influence biological activity.
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| MCF-7 | 31 - 300 | Anticancer |
| HT29 | 43 - 390 | Anticancer |
| SW13 | 135 - 180 | Anticancer |
| PC3 | 100 - 190 | Anticancer |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance. For instance, inhibition of protein-tyrosine phosphatases has been noted in related urea derivatives .
- Cell Cycle Arrest : Research indicates that some urea-based compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
4.1 Study on Antimicrobial Efficacy
In a recent study evaluating various derivatives of urea compounds, it was found that modifications to the phenyl ring significantly enhanced antimicrobial properties. The study highlighted a particular derivative that exhibited strong activity against methicillin-resistant Staphylococcus aureus, suggesting potential for clinical application .
4.2 Evaluation of Anticancer Properties
Another study focused on a series of diaryl ureas demonstrated potent anticancer activity across multiple cell lines. The findings revealed that specific substitutions on the urea moiety could lead to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent Position and Electronic Effects
The compound’s 2,5-dimethoxyphenyl group distinguishes it from analogs with alternative substitution patterns:
- 1-(3,5-Dimethoxyphenyl)-3-(3-methylphenyl)urea (CAS 793677-84-6): Substitution at the 3,5-positions introduces greater symmetry but reduces steric hindrance compared to the 2,5-isomer .
- Cyclosulfamuron (CAS 136849-15-5): A 4,6-dimethoxy-2-pyrimidinyl urea derivative. The pyrimidine ring enhances planarity and hydrogen-bonding capacity relative to phenyl-based analogs .
Trifluoroacetyl vs. Other Electron-Withdrawing Groups
The trifluoroacetyl group confers distinct properties compared to other electron-withdrawing substituents:
- Fluometuron (CAS 2164-17-2): Contains a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group is less polar than trifluoroacetyl (-CO-CF₃), resulting in lower solubility in polar solvents .
- Hexaflumuron (CAS 86479-06-3): Features a tetrafluoroethoxy group. Fluorine substitution here enhances lipophilicity but lacks the carbonyl group’s reactivity .
Data Tables: Key Structural and Functional Comparisons
Table 1. Substituent Analysis of Selected Urea Derivatives
Table 2. Electronic and Steric Effects of Substituents
Research Findings and Implications
- Synthetic Challenges : The trifluoroacetyl group may complicate synthesis due to its reactivity, requiring controlled conditions to avoid hydrolysis or side reactions.
- Solubility: The 2,5-dimethoxyphenyl group likely enhances solubility in organic solvents compared to non-substituted phenyl analogs, while the trifluoroacetyl group may reduce aqueous solubility .
- Stability : The electron-withdrawing nature of the trifluoroacetyl group could increase resistance to enzymatic degradation, a trait observed in pesticidal ureas like chlorfluazuron .
Preparation Methods
Carbamoylation via Trifluoroacetyl Isocyanate
The most direct route involves reacting 2,5-dimethoxyaniline with trifluoroacetyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. This method achieves yields of 68–72% when conducted at 0–5°C to suppress premature decomposition of the isocyanate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0–5°C |
| Molar Ratio | 1:1.1 (aniline:isocyanate) |
| Reaction Time | 4–6 hours |
The product is isolated via vacuum filtration after quenching with ice-cwater, followed by recrystallization from ethanol/water (3:1 v/v).
Stepwise Acylation-Urea Formation
An alternative approach involves synthesizing the trifluoroacetylurea intermediate first. 2,5-Dimethoxyaniline is treated with trifluoroacetic anhydride in dichloromethane (DCM) to form N-(2,5-dimethoxyphenyl)trifluoroacetamide, which is subsequently reacted with phosgene to generate the corresponding isocyanate. This intermediate is then coupled with ammonium chloride to yield the target compound.
Key Challenges
-
Phosgene handling requires stringent safety protocols.
-
Competing hydrolysis of the isocyanate intermediate reduces yields to 55–60%.
Purification and Stabilization Strategies
Reverse Osmosis for Aqueous Solutions
For large-scale syntheses, aqueous urea solutions are purified using reverse osmosis membranes with a molecular weight cutoff of 200 Da. This removes biuret and ammonium carbamate byproducts, achieving >99% purity.
Optimized Parameters
| Parameter | Value |
|---|---|
| Pressure | 15–20 bar |
| Temperature | 25–30°C |
| Feed Concentration | 25–40% urea |
Deionization to Mitigate Cyanate Formation
Urea solutions are treated with mixed-bed ion-exchange resins (e.g., Bio-Rex® 501-X8) to adsorb cyanate ions, which cause protein carbamylation. Residual cyanate levels below 0.1 ppm are critical for stabilizing the final product.
Analytical Characterization
Spectroscopic Validation
Purity Assessment via HPLC
Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity >98%. Retention time: 12.3 minutes.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Carbamoylation | 72 | 98.5 | Moderate |
| Stepwise Acylation | 60 | 97.2 | Low |
The carbamoylation route is favored for its simplicity, whereas the stepwise method is limited by phosgene toxicity despite its utility in generating intermediates.
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic routes for preparing N-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea, and what challenges arise during purification?
Methodological Answer:
- Synthesis Steps :
- Urea Formation : React 2,5-dimethoxyaniline with trifluoroacetic anhydride in a nucleophilic acyl substitution reaction under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) .
- Workup : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts.
- Purification Challenges :
- The trifluoroacetyl group increases hydrophobicity, complicating aqueous workup. Use non-polar solvents for recrystallization (e.g., hexane/ethyl acetate mixtures).
- Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 6.5–7.2 ppm for dimethoxyphenyl) and trifluoroacetyl carbonyl (δ 160–165 ppm in 13C).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 347.0854 (calculated for C₁₁H₁₁F₃N₂O₄).
- IR Spectroscopy : Detect urea C=O stretch (~1640–1680 cm⁻¹) and trifluoroacetyl C=O (~1720 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood due to potential respiratory irritancy.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in urea derivatives like this compound?
Methodological Answer:
- X-ray Diffraction : Use single-crystal X-ray diffraction (Bruker SMART CCD) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures via SHELXL (space group P21/c, Z = 4) to confirm bond angles and torsion angles (e.g., dihedral angle between aromatic rings ~75°) .
- Data Interpretation : Analyze intermolecular hydrogen bonds (e.g., N–H···O=C) using Mercury CSD software to predict packing efficiency .
Q. How can researchers optimize reaction yields for the trifluoroacetylation step?
Methodological Answer:
- Catalytic Optimization : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of trifluoroacetic anhydride.
- Solvent Screening : Compare yields in polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene).
- Kinetic Studies : Use in-situ FTIR to monitor reaction progress and identify rate-limiting steps .
Q. What computational strategies predict the compound’s reactivity with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Parameterize the trifluoroacetyl group using GAFF force fields.
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) at the B3LYP/6-31G* level to predict nucleophilic/electrophilic sites .
Q. How should contradictory bioactivity data across studies be analyzed?
Methodological Answer:
- Assay Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature).
- Structural Analogs : Compare IC₅₀ values with related urea derivatives (e.g., N-(4-chloro-2,5-dimethoxyphenyl) analogs) to identify substituent effects .
- Statistical Tools : Apply ANOVA to assess variability between biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
